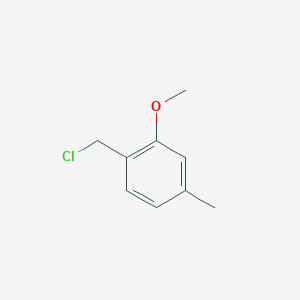
2-Methoxy-4-methylbenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-2-methoxy-4-methylbenzene can be synthesized through the chloromethylation of 2-methoxy-4-methyltoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated to form a highly electrophilic intermediate that reacts with the aromatic ring to introduce the chloromethyl group .
Industrial Production Methods
In an industrial setting, the production of 1-(chloromethyl)-2-methoxy-4-methylbenzene can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like ZnCl2 or AlCl3 is common, and the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-2-methoxy-4-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-methoxy-4-methylbenzyl derivatives.
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 2-methoxy-4-methyltoluene.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-methoxy-4-methylbenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Potential precursor for the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and resins.
Wirkmechanismus
The mechanism of action of 1-(chloromethyl)-2-methoxy-4-methylbenzene involves its reactivity as an electrophile. The chloromethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-(Chloromethyl)-2,4-dimethoxybenzene: Contains an additional methoxy group, which can further influence its chemical properties.
1-(Chloromethyl)-2-methylbenzene: Lacks the methoxy group, resulting in different reactivity patterns.
Uniqueness
1-(Chloromethyl)-2-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a chloromethyl group on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H11ClO |
|---|---|
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
MBKZHZPXDNZMEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


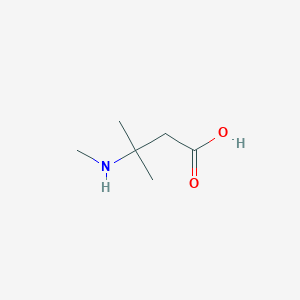
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
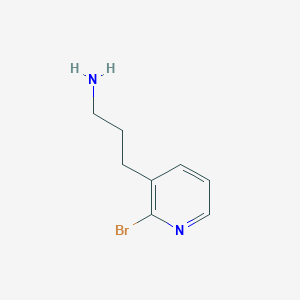

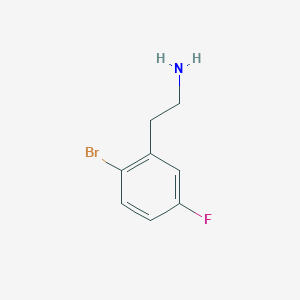
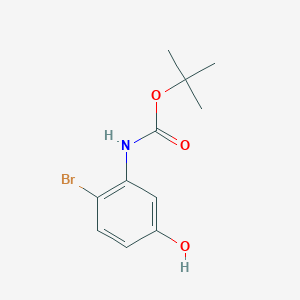
![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)

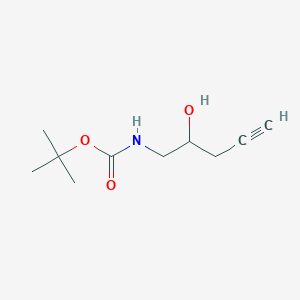
![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
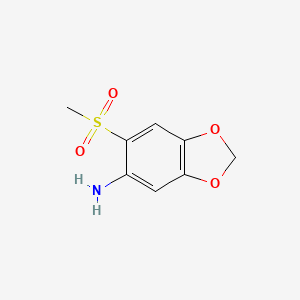
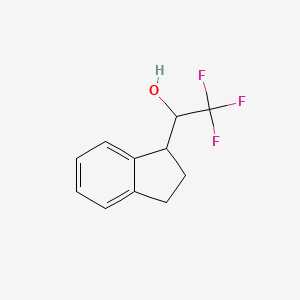
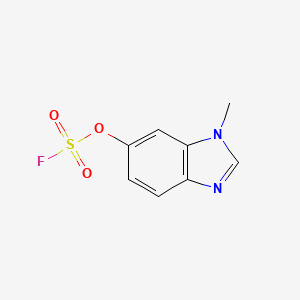
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
